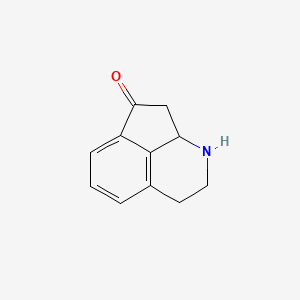

2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one

Description

BenchChem offers high-quality 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-azatricyclo[6.3.1.04,12]dodeca-1(11),8(12),9-trien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c13-10-6-9-11-7(4-5-12-9)2-1-3-8(10)11/h1-3,9,12H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWOTKCLUYJOPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2CC(=O)C3=CC=CC1=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408722 | |

| Record name | 2,3,8,8a-Tetrahydrocyclopenta[ij]isoquinolin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53921-72-5 | |

| Record name | 2,3,8,8a-Tetrahydrocyclopenta[ij]isoquinolin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one

Abstract: This whitepaper presents a comprehensive technical guide for the synthesis and characterization of the novel tricyclic lactam, 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one. Tricyclic scaffolds containing a lactam moiety are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds and their utility as rigid frameworks for drug design. This document provides a plausible and robust synthetic pathway, detailed experimental protocols, and a complete predictive analysis of the structural characterization data. The proposed route leverages a strategic Beckmann rearrangement for the key ring expansion, followed by catalytic hydrogenation. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore novel heterocyclic entities built upon the acenaphthene core.

Introduction and Rationale

The fusion of heterocyclic systems with polycyclic aromatic frameworks provides access to novel chemical matter with unique three-dimensional structures, a highly desirable trait in modern drug discovery. The target molecule, 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one, represents a unique topology combining the rigid acenaphthene skeleton with a seven-membered lactam ring. Lactams, particularly those integrated into complex ring systems, are privileged structures in medicinal chemistry. For instance, β-lactams form the cornerstone of a major class of antibiotics, while larger ring lactams are found in a variety of pharmacologically active agents.[1][2] Aza-heterocycles derived from polycyclic aromatic hydrocarbons have demonstrated a wide spectrum of biological activities, including anticancer, antiallergic, and antimicrobial properties.[3][4]

The rationale for targeting this specific molecule is twofold:

-

Structural Novelty: The constrained, partially saturated framework is expected to confer specific conformational properties that can be exploited for targeted binding to biological macromolecules.

-

Synthetic Accessibility: The structure is designed to be accessible through a logical sequence of well-established and high-yielding chemical transformations, making it a feasible target for synthesis and subsequent derivatization for structure-activity relationship (SAR) studies.

This guide provides a detailed, theoretical framework for the synthesis of this novel compound, beginning from the commercially available precursor, acenaphthenequinone. We will detail each synthetic step with explicit experimental protocols and subsequently outline a comprehensive characterization plan with predicted analytical data, thereby providing a complete roadmap for its practical realization in a laboratory setting.

Proposed Synthetic Pathway

The synthesis is designed as a four-step sequence, prioritizing efficiency and the use of reliable, well-documented reactions. The key transformation is a Beckmann rearrangement to construct the core lactam ring.[5][6][7]

Caption: Proposed four-step synthesis of the target molecule.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Hydroxyacenaphthen-2(1H)-one (2)

-

Rationale: Selective reduction of one ketone in the symmetrical acenaphthenequinone is required. Sodium borohydride is a mild reducing agent capable of achieving this monoreduction under controlled conditions.

-

Procedure:

-

Suspend acenaphthenequinone (1) (10.0 g, 54.9 mmol) in 200 mL of methanol in a 500 mL round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension to 0 °C in an ice bath.

-

Add sodium borohydride (1.04 g, 27.5 mmol) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for an additional 2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).

-

Once the starting material is consumed, carefully quench the reaction by the dropwise addition of 2 M HCl until the solution is acidic (pH ~2-3).

-

Remove the methanol under reduced pressure.

-

Add 100 mL of water to the residue and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

-

Purify the crude solid by recrystallization from a mixture of ethanol and water to afford 1-hydroxyacenaphthen-2(1H)-one (2) as a crystalline solid.

-

Step 2: Synthesis of 1-Hydroxyacenaphthen-2-one oxime (3)

-

Rationale: Conversion of the remaining ketone to an oxime is a standard procedure that prepares the substrate for the Beckmann rearrangement.

-

Procedure:

-

Dissolve 1-hydroxyacenaphthen-2(1H)-one (2) (8.0 g, 43.4 mmol) in 150 mL of pyridine in a 250 mL round-bottom flask.

-

Add hydroxylamine hydrochloride (3.62 g, 52.1 mmol) to the solution.

-

Heat the mixture to 80 °C and stir for 4 hours.

-

After cooling to room temperature, pour the reaction mixture into 400 mL of ice-cold water.

-

Acidify the aqueous mixture with concentrated HCl to pH 2.

-

Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the oxime (3). This product is often used in the next step without further purification.

-

Step 3: Synthesis of 4,5-Dihydro-2H-3-aza-acenaphthylen-1-one (4) via Beckmann Rearrangement

-

Rationale: This is the key ring-expansion step. A strong acid catalyst, such as polyphosphoric acid (PPA), promotes the rearrangement of the oxime to the corresponding lactam.[5][8] The group anti-periplanar to the oxime's hydroxyl group migrates.

-

Procedure:

-

Place polyphosphoric acid (80 g) in a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer.

-

Heat the PPA to 90 °C.

-

Add the oxime (3) (6.0 g, 30.1 mmol) in small portions to the hot PPA over 20 minutes, ensuring the temperature does not exceed 120 °C.

-

After the addition is complete, stir the mixture at 120 °C for 1 hour.

-

Cool the reaction mixture to approximately 70 °C and pour it onto 500 g of crushed ice with vigorous stirring.

-

Allow the ice to melt completely, and collect the precipitated solid by vacuum filtration.

-

Wash the solid with copious amounts of water until the filtrate is neutral.

-

Dry the crude product and purify by column chromatography on silica gel (Eluent: gradient of 1-5% methanol in dichloromethane) to afford the unsaturated lactam (4).

-

Step 4: Synthesis of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one (5)

-

Rationale: Catalytic hydrogenation is a standard and effective method for the reduction of aromatic systems. Palladium on carbon (Pd/C) is a common and efficient catalyst for this transformation.[9] The conditions are chosen to selectively reduce the double bond in the five-membered ring of the acenaphthylene system.

-

Procedure:

-

Dissolve the unsaturated lactam (4) (4.0 g, 20.3 mmol) in 100 mL of ethanol in a Parr hydrogenation apparatus.

-

Add 10% Palladium on Carbon (400 mg, 10 wt%) to the solution.

-

Seal the apparatus, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.

-

Heat the mixture to 50 °C and shake for 12 hours.

-

Monitor the reaction for the uptake of hydrogen.

-

After the reaction is complete, cool the vessel, carefully vent the hydrogen, and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization from ethyl acetate to obtain the final compound, 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one (5), as a white or off-white solid.

-

Structural Characterization Workflow

The identity and purity of the synthesized compound (5) will be confirmed through a suite of standard analytical techniques.

Caption: Workflow for the comprehensive characterization of the final product.

Predicted Analytical Data

Molecular Formula: C₁₂H₁₁NO Molecular Weight: 185.22 g/mol

Elemental Analysis:

-

Carbon (C): 77.81%

-

Hydrogen (H): 5.99%

-

Nitrogen (N): 7.56%

-

Oxygen (O): 8.64%

FT-IR (Infrared) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the key functional groups. The lactam carbonyl stretch is particularly diagnostic.[10]

-

~3200 cm⁻¹ (broad): N-H stretch of the secondary amide (lactam).

-

~3050 cm⁻¹: Aromatic C-H stretch.

-

~2920 cm⁻¹: Aliphatic C-H stretch.

-

~1665 cm⁻¹ (strong): C=O stretch of the seven-membered lactam. The frequency is slightly lower than a typical acyclic amide due to ring strain.[11]

-

~1600, 1480 cm⁻¹: Aromatic C=C stretching vibrations.

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would be suitable.

-

Molecular Ion (M⁺): m/z = 185.

-

Key Fragmentation Patterns: The fragmentation would likely involve the loss of CO (m/z = 157) and potential cleavages of the lactam and tetrahydro rings.[12][13][14]

NMR Spectroscopy: Spectra would be recorded in a solvent like CDCl₃ or DMSO-d₆. The predicted chemical shifts are based on standard values for similar structural motifs.[15][16][17][18]

Table 1: Predicted ¹H and ¹³C NMR Data for 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one (5)

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 1 (C=O) | - | ~175 |

| 2a | ~3.5 (m, 1H) | ~45 |

| 2 (CH₂) | ~3.3 (m, 2H) | ~40 |

| 4 (CH₂) | ~2.9 (m, 2H) | ~30 |

| 5 (CH₂) | ~3.1 (m, 2H) | ~28 |

| 5a (C) | - | ~140 |

| 6 (CH) | ~7.3 (d, 1H) | ~120 |

| 7 (CH) | ~7.4 (t, 1H) | ~128 |

| 8 (CH) | ~7.3 (d, 1H) | ~122 |

| 8a (C) | - | ~145 |

| 8b (C) | - | ~135 |

| 3 (NH) | ~7.5 (s, 1H) | - |

Note: Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), m (multiplet). Chemical shifts are approximate and can be influenced by solvent and concentration.[4][19]

Conclusion and Future Directions

This guide outlines a robust and logical synthetic pathway for the novel heterocyclic compound 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one. By employing a sequence of reliable and well-understood reactions, this target should be readily accessible to synthetic chemists. The comprehensive characterization plan provides a clear framework for verifying the structure and purity of the final product.

The successful synthesis of this molecule will provide a valuable new scaffold for medicinal chemistry programs. The presence of the secondary lactam nitrogen offers a convenient handle for further functionalization, allowing for the creation of a library of derivatives. Future work should focus on exploring the biological activity of this core structure and its analogues against various therapeutic targets, leveraging the unique conformational constraints imposed by the tricyclic system.

References

-

BYJU'S. (n.d.). Synthesis of Lactam. Retrieved from [Link]

-

Wikipedia. (2023). Lactam. Retrieved from [Link]

- Al-Smadi, M., & Hammoudeh, M. (2008).

-

ResearchGate. (n.d.). 13 C NMR chemical shifts of ε-lactams (ppm). [Image]. Retrieved from [Link]

- Okano, T., et al. (2018). Asymmetric Reductive Amination of α-Keto Acids Using Ir-Based Hydrogen Transfer Catalysts: An Access to Unprotected Unnatural α-Amino Acids. Organic Letters, 20(21), 6853–6857.

-

Wikipedia. (2023). Reductive amination. Retrieved from [Link]

- Dandapani, S., & Dudley, G. B. (2011). Intramolecular Ester Enolate–Imine Cyclization Reactions for the Asymmetric Synthesis of Polycyclic β-Lactams and Cyclic β-Amino Acid Derivatives. Organic Letters, 13(23), 6276–6279.

- Parker, M. F., et al. (2018). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. Journal of the American Chemical Society, 140(34), 10849–10855.

- Dandapani, S., & Dudley, G. B. (2011).

- Richter, H. J., & Silver, S. F. (1968). Acenaphthene chemistry. IX. The synthesis and epoxidation of 2a,3,4,5-tetrahydroacenaphthylene. The Journal of Organic Chemistry, 33(8), 3254–3258.

-

Organic Chemistry Portal. (n.d.). Synthesis of ε-lactams. Retrieved from [Link]

- WO2012028721A1 - PROCESS FOR THE REDUCTIVE AMINATION OF α-KETO CARBOXYLIC ACIDS.

- Mutschler, J., et al. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 3(11), 3039-3044.

- Al-Tel, T. H. (2009). Novel and Recent Synthesis and Applications of β-Lactams. Mini-Reviews in Organic Chemistry, 6(4), 309-322.

- Jeffery, E. A., et al. (1978). Electrochemical synthesis of amino acids by reductive amination of keto acids. I. Reduction at mercury electrodes. Australian Journal of Chemistry, 31(1), 73-78.

- Richter, H. J., & Silver, S. F. (1968). Acenaphthene chemistry. IX. The synthesis and epoxidation of 2a,3,4,5-tetrahydroacenaphthylene. The Journal of Organic Chemistry, 33(8), 3254-3258.

- Rios, R. (2019). Enantioselective synthesis of unsaturated γ-lactams. Beilstein Journal of Organic Chemistry, 15, 1346–1376.

-

ResearchGate. (n.d.). Structural determination of -lactams by 1 H and 13 C NMR. Retrieved from [Link]

- Al-Juboria, R. A. A., & Al-Ardaha, H. I. H. (2021). Synthesis and Characterization of Some Novel γ-Lactams, and Study of Their Antioxidant and Biological Activities. Annals of the Romanian Society for Cell Biology, 5143-5154.

- WO2007003975A1 - Process for the hydrogenation of acenaphthene to perhydroacenaphthene.

- Rojas-Lima, S., et al. (2014). Efficient Synthesis of β-Aryl-γ-lactams and Their Resolution with (S)-Naproxen: Preparation of (R)- and (S)-Baclofen. Molecules, 19(8), 12139–12154.

-

Wikipedia. (2023). Beckmann rearrangement. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

-

ResearchGate. (n.d.). The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and... [Image]. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectral fragmentation pathways of (a) cephalosporin antibiotics... [Image]. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Proton and C-13 Chemical Shifts. Retrieved from [Link]

-

Denmark Group, University of Illinois. (2013). The Beckmann Rearrangement. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

- Llano, J. J., et al. (1998). Catalytic Hydrogenation of Aromatic Hydrocarbons in a Trickle Bed Reactor. Journal of Chemical Technology & Biotechnology, 72(1), 84-94.

- Mitscher, L. A., et al. (1975). Chemical-ionization mass spectrometry of beta-lactam antibiotics. Journal of Pharmaceutical Sciences, 64(6), 1041-1043.

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Beckmann Rearrangement. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. Retrieved from [Link]

-

Indian Institute of Technology Guwahati. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

-

Reddit. (2021). URanus question on IR spec. r/Mcat. Retrieved from [Link]

- Chen, Z., et al. (2013). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. Journal of Analytical Methods in Chemistry, 2013, 760525.

-

OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. Lactam - Wikipedia [en.wikipedia.org]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. web.pdx.edu [web.pdx.edu]

- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Beckmann Rearrangement [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. WO2007003975A1 - Process for the hydrogenation of acenaphthene to perhydroacenaphthene - Google Patents [patents.google.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. reddit.com [reddit.com]

- 12. researchgate.net [researchgate.net]

- 13. Chemical-ionization mass spectrometry of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. compoundchem.com [compoundchem.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 19. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Spectroscopic Signature of a Novel Heterocycle: A Predictive Analysis of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one

Abstract

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. This technical guide provides a comprehensive, predictive analysis of the key spectroscopic characteristics of the novel heterocyclic compound, 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one. In the absence of published experimental data for this specific molecule, this document leverages foundational spectroscopic principles and extensive data from analogous structural motifs to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures. This predictive framework is designed to serve as an invaluable reference for researchers in the synthesis, identification, and characterization of this and related aza-acenaphthylene scaffolds.

Introduction: The Rationale for Predictive Spectroscopy

The molecule 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one represents a unique fusion of a tricyclic acenaphthene framework with an embedded γ-lactam functionality. This structural arrangement holds significant potential for exhibiting novel biological activities and material properties. The purpose of this guide is to establish a detailed, theoretically grounded spectroscopic profile of this molecule. By dissecting the structure into its constituent parts—an aromatic naphthalene system, a saturated five-membered ring, and a cyclic amide (lactam)—we can make robust predictions of its spectral behavior. This approach not only facilitates the initial identification of the compound in a research setting but also provides a deeper understanding of its electronic and structural nuances.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted chemical shifts for 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one are based on the analysis of similar structures, such as α-tetralone and 2-pyrrolidone.[1][2] The numbering scheme used for the assignments is presented in the molecular structure diagram below.

Caption: Molecular structure and numbering of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons will likely appear as a complex multiplet system, while the aliphatic protons will show characteristic couplings.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| H-N3 | 6.5 - 7.5 | broad singlet | - | The N-H proton of a lactam typically appears as a broad signal due to quadrupole broadening and exchange. Its chemical shift can be solvent-dependent. |

| H-6, H-7, H-8 | 7.2 - 7.8 | multiplet | - | These aromatic protons will form a complex splitting pattern typical of a substituted naphthalene system. |

| H-2a | 3.5 - 3.8 | multiplet | - | This proton is at a bridgehead and adjacent to a nitrogen atom, leading to a downfield shift. |

| H-4 | 3.3 - 3.6 | multiplet | - | These protons are adjacent to the nitrogen of the lactam, resulting in a downfield shift. |

| H-5 | 2.8 - 3.1 | multiplet | - | These protons are benzylic and adjacent to a stereocenter, leading to a complex splitting pattern. |

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

The carbon NMR spectrum will be characterized by the downfield signal of the carbonyl carbon and the distinct signals of the aromatic and aliphatic carbons.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 | 175 - 180 | The carbonyl carbon of a five-membered lactam (γ-lactam) is highly deshielded.[2] |

| C-5a, C-8b | 135 - 145 | Quaternary aromatic carbons at the ring junctions. |

| C-6, C-7, C-8, C-8a | 120 - 135 | Aromatic carbons, with their exact shifts depending on their position in the naphthalene ring system. |

| C-2a | 50 - 55 | This aliphatic carbon is adjacent to nitrogen, causing a significant downfield shift. |

| C-4 | 40 - 45 | This carbon is also adjacent to the nitrogen of the lactam. |

| C-5 | 30 - 35 | A benzylic carbon in a five-membered ring. |

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying key functional groups. For 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one, the most prominent features will be the absorptions from the N-H and C=O bonds of the lactam, as well as the C-H and C=C bonds of the aromatic system.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Rationale |

| 3200 - 3300 | N-H | Stretching | The N-H stretch of a secondary amide (lactam) typically appears in this region as a medium to strong band.[3] |

| 3000 - 3100 | Aromatic C-H | Stretching | Characteristic C-H stretching vibrations for the aromatic ring. |

| 2850 - 2960 | Aliphatic C-H | Stretching | C-H stretching vibrations for the saturated part of the molecule. |

| ~1680 - 1700 | C=O | Stretching | The carbonyl stretch of a five-membered ring lactam (γ-lactam) is typically found in this region.[4] Ring strain in the five-membered ring increases the frequency compared to an open-chain amide. |

| 1500 - 1600 | C=C | Stretching | Aromatic carbon-carbon stretching vibrations. |

| 1400 - 1500 | C-N | Stretching | Amide C-N stretching, often coupled with other vibrations. |

Predicted Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will likely lead to fragmentation patterns that are characteristic of the fused ring system. The molecular ion peak (M⁺) should be readily observable.

| m/z Value | Interpretation | Rationale |

| [M]⁺ | Molecular Ion | The intact molecule with one electron removed. Its high resolution mass would be a key identifier. |

| [M-1]⁺ | Loss of H radical | A common fragmentation for compounds with benzylic or activated C-H bonds. |

| [M-28]⁺ | Loss of CO | A characteristic fragmentation of cyclic ketones and lactams is the loss of carbon monoxide from the molecular ion. |

| [M-29]⁺ | Loss of CHO or C₂H₅ | Loss of a formyl radical or an ethyl radical through more complex rearrangements. |

| [M-43]⁺ | Loss of CH₂=N-H or C₃H₇ | Fragmentation involving the lactam ring. |

The fragmentation of related heterocyclic systems like tetrahydroquinolines often involves the loss of small molecules or radicals from the saturated ring, followed by rearrangements of the aromatic system.[5][6]

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed in this guide.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16 scans.

-

Process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans.

-

Process the data with a line broadening of 1.0 Hz.

-

-

2D NMR (Optional but Recommended):

-

Acquire COSY, HSQC, and HMBC spectra to confirm proton-proton and proton-carbon correlations, which will be crucial for unambiguous assignment.

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

Thin Film (for oils): If the compound is an oil, place a small drop between two NaCl or KBr plates.

-

KBr Pellet (for solids): Mix ~1 mg of the solid compound with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Scan the sample from 4000 to 400 cm⁻¹.

-

Collect 32 scans at a resolution of 4 cm⁻¹.

-

Perform a background scan of the empty sample compartment or the clean ATR crystal before scanning the sample.

-

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the compound (~0.1 mg) in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source, coupled to a Gas Chromatograph (GC) if the compound is sufficiently volatile and thermally stable, or a direct insertion probe.

-

Data Acquisition:

-

EI-MS: Use a standard electron energy of 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

High-Resolution MS (HRMS): For accurate mass determination and molecular formula confirmation, use a high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a novel compound like 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical compound.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic analysis of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one. By understanding the expected NMR, IR, and MS data, researchers can more efficiently and accurately identify this novel compound, confirm its structure, and proceed with further investigations into its properties and potential applications. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and high-quality results. This predictive analysis serves as a critical first step in the comprehensive characterization of this and other new heterocyclic systems.

References

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

- Hess, S., et al. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers, 62(5), 278-94.

- Hanafusa, T., et al. (1966). Infrared special studies on lactams as cis-trans models for the peptide bond. The Journal of Physical Chemistry, 70(12), 4004-4011.

-

Berkeley Learning Hub. (2024). Ketone IR Spectroscopy Analysis. Retrieved from [Link]

-

Pearson. (n.d.). How can IR spectroscopy be used to distinguish between the following.... Retrieved from [Link]

- MacLean, D. B., & Draper, P. M. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry, 46(9), 1499-1504.

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

- Al-Jaf, H. S., et al. (2018). applied-SYNTHESIS AND CHARACTERIZATION OF NEW γ-LACTAMS WHICH ARE USED TO DECRESE BLOOD GLUCOSE LEVEL. International Journal of Pharmaceutical Quality Assurance, 9(4), 415-421.

- Edwards, O. E., & Singh, T. (1954). THE SPECTRA OF SATURATED AND α–β UNSATURATED SIX-MEMBERED LACTAMS. Canadian Journal of Chemistry, 32(7), 683-690.

-

SpectraBase. (n.d.). 1-Tetralone - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 1-Tetralone. Retrieved from [Link]

-

Human Metabolome Database. (2022). Showing metabocard for 2-Pyrrolidinone (HMDB0002039). Retrieved from [Link]

-

NIST. (n.d.). 2-Pyrrolidinone. In NIST Chemistry WebBook. Retrieved from [Link]

- Mahmood, M. A., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME NEW γ-LACTAM COMPOUNDS. Bibliomed, 10(2), 1-10.

-

ResearchGate. (n.d.). The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and.... Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

YouTube. (2012). Introduction to IR Spectroscopy - Amides. Retrieved from [Link]

- Hameed, A. D., et al. (2021). Synthesis and Characterization of Some Novel γ-Lactams, and Study of Their Antioxidant and Biological Activities. International Journal of Drug Delivery Technology, 11(3), 834-841.

-

NIST. (n.d.). 2-Pyrrolidinone. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Pyrrolidone - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

MacSphere. (1968). Mass Spectra of Alkyl Quinolines and Tetrahydroquinolines. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylpyrrolidine. Retrieved from [Link]

-

NIST. (n.d.). 1(2H)-Naphthalenone, 3,4-dihydro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chegg. (2024). Question: label all the carbon peaks of a 13cnmr of alpha tetralone in friedal crafts reaction with 4-phenylbutyric acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 2. General MS/MS fragmentation pathways of (A) tetrahydroprotoberberine-, (B) protopine-, and (C) benzyliosquinoline-type alkaloids. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Pyrrolidone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). 2-Pyrrolidinone, 1-butyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Semantic Scholar. (1974). Analysis of the 1H NMR spectrum of α‐tetralone. Retrieved from [Link]

-

ResearchGate. (2025). SYNTHESIS AND CHARACTERIZATION OF NEW γ-LACTAMS ARE USED TO DECREASE BLOOD CHOLESTEROL LEVEL. Retrieved from [Link]

-

NIST. (n.d.). 2-Pyrrolidinone, 1-ethenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 2-Pyrrolidinone, 1-ethenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2025). Structural determination of -lactams by 1 H and 13 C NMR. Retrieved from [Link]

-

NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (2021). Showing metabocard for 1-Tetralone (HMDB0248243). Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Tetralone - Optional[13C NMR] - Spectrum. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Structural Elucidation of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one: A Roadmap for Researchers

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract: The acenaphthylene scaffold is a privileged core in medicinal chemistry, and its heterocyclic analogs, such as 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one, represent key targets for novel therapeutic development. While the crystal structure for this specific lactam is not yet publicly documented, this guide provides a comprehensive, field-proven roadmap for its synthesis, characterization, and definitive structural elucidation via single-crystal X-ray diffraction (SCXRD). We detail the causality behind each experimental choice, from synthetic strategy to advanced crystallographic refinement, positioning this molecule within the broader context of structure-based drug design. This document serves as both a practical protocol and an expert-level reference for researchers aiming to unlock the therapeutic potential of novel aza-acenaphthylene derivatives.

Introduction: The Scientific Imperative

The three-dimensional structure of a molecule is the ultimate arbiter of its function. For drug development professionals, obtaining an atomic-resolution crystal structure is a pivotal milestone. It transforms a promising compound from a mere molecular formula into a tangible, spatially-defined entity. This structural knowledge is the bedrock of rational drug design, enabling precise modifications to enhance potency, selectivity, and pharmacokinetic properties.[1][2][3]

The target molecule, 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one, is a lactam derivative of the acenaphthene framework. The introduction of the rigid, planar lactam functionality into the hydroaromatic system creates a unique conformational landscape and a specific vector for hydrogen bonding—a critical interaction in molecular recognition at biological targets. This guide provides the complete, end-to-end workflow to determine its X-ray crystal structure, thereby creating the foundational data required for advanced drug discovery programs.

Synthesis and Spectroscopic Characterization

A prerequisite for any crystallographic study is the synthesis and purification of the target compound to >98% purity. A plausible and efficient synthetic route to the target lactam involves a Beckmann rearrangement of a precursor oxime, derived from a suitable ketone.

Proposed Synthetic Pathway

The synthesis begins with the commercially available acenaphthenequinone, which can be selectively reduced and rearranged to form the necessary ketone precursor. The Beckmann rearrangement is a robust and well-documented method for the synthesis of lactams from cyclic ketones.[4]

Caption: Proposed synthetic route to the target lactam.

Experimental Protocol: Synthesis

-

Oxime Formation: Dissolve the ketone precursor in ethanol. Add an excess of hydroxylamine hydrochloride and a base (e.g., sodium acetate). Reflux the mixture for 2-4 hours until TLC analysis indicates complete consumption of the ketone.

-

Purification of Oxime: After cooling, pour the reaction mixture into cold water to precipitate the oxime. Filter, wash with water, and dry the crude product. Recrystallize from an appropriate solvent like ethanol/water.

-

Beckmann Rearrangement: Cautiously add the purified oxime to polyphosphoric acid (PPA) at 80-100 °C. Stir the mixture for 1-2 hours. The reaction progress should be monitored by TLC.

-

Isolation and Purification of Lactam: Carefully pour the hot PPA mixture onto crushed ice. The lactam will precipitate. Neutralize the solution with a base (e.g., NaOH solution) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude lactam using silica gel column chromatography.

Spectroscopic Verification

The identity and purity of the synthesized lactam must be confirmed unequivocally before attempting crystallization.

| Analysis Technique | Expected Observations for 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one |

| ¹H NMR | Aromatic protons in the 7-8 ppm region. Aliphatic protons of the tetrahydro system as complex multiplets. A broad singlet for the N-H proton (amide). |

| ¹³C NMR | Aromatic carbons in the 120-140 ppm range. A downfield signal (>170 ppm) for the carbonyl carbon (C=O) of the lactam. Aliphatic carbon signals. |

| Mass Spectrometry (HRMS) | A precise mass-to-charge ratio (m/z) corresponding to the exact molecular formula (C₁₂H₁₁NO). |

| FT-IR Spectroscopy | A strong absorption band around 1650-1680 cm⁻¹ for the amide C=O stretch. A band around 3200 cm⁻¹ for the N-H stretch. |

The Crystallization Workflow: From Solution to Single Crystal

Obtaining a diffraction-quality single crystal is often the most challenging step. It is an empirical science that requires screening multiple conditions. For a polar molecule like the target lactam, solubility in a range of organic solvents is expected, providing a good starting point.

Key Crystallization Techniques

The goal of each technique is to bring a solution from a soluble state to a supersaturated state slowly, allowing for the orderly growth of a single crystal rather than rapid precipitation of an amorphous solid.

| Technique | Description & Rationale |

| Slow Evaporation | A solution of the compound is left in a vial covered with a perforated seal. The solvent slowly evaporates, increasing the concentration to the point of crystallization. This is the simplest method and a good first screen. |

| Vapor Diffusion | A concentrated drop of the compound solution (in a less volatile solvent) is placed in a sealed chamber containing a reservoir of a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor diffuses into the drop, reducing solubility and inducing crystallization.[5] |

| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix. This is a very gentle method that can produce high-quality crystals. |

| Microbatch Under-Oil | Nanoliter-scale droplets of the compound solution are dispensed under a layer of inert oil. The oil controls the rate of solvent evaporation, allowing for high-throughput screening of many conditions with minimal sample consumption.[6] |

Experimental Protocol: Crystallization Screening

-

Solvent Selection: Test the solubility of the purified lactam in a range of solvents (e.g., acetone, acetonitrile, ethyl acetate, methanol, dichloromethane, toluene). A good crystallization solvent is one in which the compound is moderately soluble.

-

Setup Screens: Prepare saturated or near-saturated stock solutions of the lactam.

-

Execute Techniques: Set up crystallization trials using the techniques described above. For example, for vapor diffusion, use combinations like dichloromethane (solvent) vs. pentane (anti-solvent) or ethyl acetate vs. hexane.

-

Incubation & Observation: Store the trials in a vibration-free environment at a constant temperature (e.g., room temperature or 4 °C). Inspect them periodically under a microscope over several days to weeks.

Single-Crystal X-ray Diffraction: The Definitive Structure

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, the SCXRD experiment can be performed.[7][8]

Caption: The end-to-end workflow for single-crystal X-ray diffraction.

Step-by-Step Methodology

-

Crystal Mounting: A suitable crystal is selected and mounted on a holder (e.g., a MiTeGen loop) and placed in the cold stream (typically 100 K) of the diffractometer. Cryo-cooling minimizes thermal motion and radiation damage.

-

Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by the detector. Modern CCD or CMOS detectors can collect a full dataset in a matter of hours.

-

Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and to integrate the intensities of each diffraction spot (reflection). This yields a reflection file (e.g., an HKL file).

-

Structure Solution: The "phase problem" is solved using computational methods. For small molecules, Direct Methods or Patterson Methods, as implemented in programs like SHELXS, are highly effective at providing an initial electron density map and a preliminary atomic model.[9][10]

-

Structure Refinement: This is an iterative process where the initial atomic model is improved to better fit the experimental data using a least-squares minimization approach (e.g., with SHELXL).[10][11] This involves refining atomic positions, and atomic displacement parameters (which model thermal vibration). Hydrogen atoms are typically placed in calculated positions.

-

Validation: The final model is rigorously checked for quality. Key metrics include the R-factor (R1) and weighted R-factor (wR2), which measure the agreement between observed and calculated structure factors. Values below 5-7% are indicative of a good refinement. The final output is a Crystallographic Information File (CIF).

Anticipated Crystallographic Data

The following table presents a realistic, hypothetical set of crystallographic parameters for the target molecule.

| Parameter | Anticipated Value / Information |

| Chemical Formula | C₁₂H₁₁NO |

| Formula Weight | 185.22 g/mol |

| Crystal System | Monoclinic or Orthorhombic (common for organic molecules) |

| Space Group | e.g., P2₁/c or P2₁2₁2₁ (common centrosymmetric/non-centrosymmetric) |

| Unit Cell (Å, °) | a ≈ 8-12, b ≈ 5-10, c ≈ 15-20; β ≈ 90-105 (for monoclinic) |

| Volume (ų) | ≈ 1200-1600 |

| Z (Molecules/Unit Cell) | 4 or 8 |

| Temperature | 100(2) K |

| Radiation | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) |

| Final R indices | R1 ≈ 0.045, wR2 ≈ 0.11 |

| Goodness-of-fit (S) | ≈ 1.05 |

Structural Analysis and Implications for Drug Design

The solved crystal structure provides a wealth of information that directly impacts drug development.

Molecular Conformation and Geometry

The structure will reveal the precise bond lengths, angles, and torsion angles. Of particular interest will be the conformation of the non-aromatic, hydrogenated portion of the molecule. This reveals the lowest energy conformation in the solid state, which is a critical starting point for understanding its shape in a receptor binding pocket.

Intermolecular Interactions and Crystal Packing

The lactam moiety is a potent hydrogen bond donor (N-H) and acceptor (C=O). The crystal structure will unambiguously show how these molecules interact with each other in the solid state. A likely and highly significant interaction is the formation of hydrogen-bonded dimers or chains, which are classic motifs for secondary amides.

Caption: Likely intermolecular hydrogen bonding motif.

Understanding these interactions is vital. In drug design, disrupting a strong, favorable intermolecular interaction (like a dimer) to allow binding to a protein target has an energetic cost. Conversely, mimicking these interactions within a binding site can lead to significant gains in affinity.

Application to Structure-Activity Relationships (SAR)

With a definitive 3D structure, SAR data becomes rationalized.[12][13][14] For example, if adding a substituent at a specific position drastically reduces biological activity, the crystal structure can show whether this is due to an unfavorable steric clash or the disruption of a key intermolecular interaction. This allows for a more predictive, rather than purely empirical, approach to lead optimization.

Foundation for Structure-Based Drug Design (SBDD)

The crystal structure of this ligand is the first step in SBDD.[15][16] It can be used for:

-

Computational Docking: The ligand structure can be placed into the active site of a target protein (if its structure is known) to predict binding modes and affinities.

-

Pharmacophore Modeling: The 3D arrangement of key features (hydrogen bond donors/acceptors, aromatic rings) can be used to define a pharmacophore model to search for other, structurally diverse molecules with the same key features.

-

Fragment-Based Growth: If this molecule is a "fragment" hit, its binding mode, once determined by co-crystallography with a target protein, provides a concrete starting point for designing larger, more potent molecules.[17]

Conclusion

The determination of the X-ray crystal structure of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one is an essential undertaking for any research program focused on this scaffold. While the process is multifaceted, requiring expertise in organic synthesis, crystallization, and crystallography, the rewards are immense. The resulting atomic-resolution model provides an unambiguous understanding of the molecule's geometry and intermolecular interactions, serving as an invaluable blueprint for the rational design of next-generation therapeutics. This guide provides the comprehensive, expert-driven methodology to achieve that goal.

References

-

The role of crystallography in drug design. The AAPS Journal, 7(4), E872-E879. Available from: [Link]

-

A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing. Available from: [Link]

-

The Role of Crystallography in Drug Design. ResearchGate. Available from: [Link]

-

Evolving Experimental Techniques for Structure-Based Drug Design. PubMed Central. Available from: [Link]

-

Chemical crystallization. SPT Labtech. Available from: [Link]

-

Structure-Activity Relationship (SAR). Solubility of Things. Available from: [Link]

-

Solve a small-molecule structure. CCP4 wiki. Available from: [Link]

-

Introduction to Structure Refinement. University of Glasgow. Available from: [Link]

-

Overview of Rational Drug Design. ACS Publications. Available from: [Link]

-

Crystallization of small molecules. UAB Barcelona. Available from: [Link]

-

Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. Available from: [Link]

-

Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). Available from: [Link]

-

Small Molecule Structure Solution and Refinement. HKL Research, Inc. Available from: [Link]

-

Protein X-ray Crystallography and Drug Discovery. PubMed Central. Available from: [Link]

-

Small molecule X-ray crystallography. The University of Queensland. Available from: [Link]

-

Structure-Activity Relationship (SAR) Studies. Oncodesign Services. Available from: [Link]

-

Structure Activity Relationships. Drug Design Org. Available from: [Link]

-

Synthesis of chiral lactams by asymmetric nitrogen insertion. PubMed Central. Available from: [Link]

Sources

- 1. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. zienjournals.com [zienjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of chiral lactams by asymmetric nitrogen insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 7. rigaku.com [rigaku.com]

- 8. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 9. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]

- 10. hkl-xray.com [hkl-xray.com]

- 11. Introduction [pd.chem.ucl.ac.uk]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

- 14. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 15. Evolving Experimental Techniques for Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one

An In-depth Technical Guide to the Predicted Physicochemical Properties of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one

Abstract

This technical guide provides a comprehensive analysis of the predicted physical and chemical properties of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one, a heterocyclic compound for which extensive experimental data is not yet publicly available. By leveraging established data from its core structural motifs—the acenaphthene framework and a saturated lactam ring—this document offers scientifically grounded predictions for its physicochemical characteristics, spectroscopic signatures, and chemical reactivity. This guide is intended for researchers, chemists, and drug development professionals who may be interested in the synthesis, characterization, or potential applications of this and related aza-polycyclic aromatic compounds. All predictions are supported by authoritative references to analogous structures and established chemical principles.

Introduction and Molecular Structure

2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one is a rigid, polycyclic molecule that incorporates the acenaphthene scaffold with a fused, saturated six-membered lactam (a cyclic amide). This unique combination of a nonpolar, aromatic system and a polar, hydrogen-bonding capable lactam functionality suggests a distinct set of properties that could be of interest in medicinal chemistry and materials science. The structure features a stereocenter at the 2a position, meaning it can exist as a racemic mixture of enantiomers.

The core structure is depicted below:

Caption: Chemical structure of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one.

Predicted Physicochemical Properties

The physical properties of the target molecule are predicted based on data from acenaphthene, acenaphthenone, and general characteristics of saturated lactams. The rigid polycyclic structure and the polar lactam group are the primary determinants of these properties.

| Property | Predicted Value | Rationale & Supporting References |

| Molecular Formula | C₁₂H₁₁NO | Based on chemical structure. |

| Molecular Weight | 185.22 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Acenaphthene appears as white needles[1]. The lactam functionality is unlikely to impart significant color. |

| Melting Point | > 150 °C | Acenaphthenone melts at ~94 °C[1][2]. The addition of the lactam ring, enabling strong intermolecular N-H···O=C hydrogen bonding, is expected to significantly increase the crystal lattice energy and thus raise the melting point substantially. |

| Boiling Point | > 300 °C | Acenaphthene boils at 279 °C[2]. The increased polarity and hydrogen bonding will lead to a higher boiling point. |

| Solubility | - Water: Sparingly soluble- Polar Organic Solvents (e.g., Ethanol, DMSO, DMF): Soluble- Nonpolar Solvents (e.g., Hexane): Poorly soluble | The large, nonpolar acenaphthene core limits aqueous solubility[1][2]. However, the polar lactam group will enhance solubility in polar organic solvents compared to the parent acenaphthene. |

| pKa (N-H) | ~17-19 | The N-H proton of a saturated lactam is weakly acidic, comparable to or slightly less acidic than acyclic amides. |

| pKa (C=O) | ~ -1 to 0 | The carbonyl oxygen can be protonated under strongly acidic conditions, typical for amides. |

Predicted Spectroscopic Profile

The spectroscopic characteristics can be reliably predicted by analyzing the contribution of each structural component.

-

¹H NMR Spectroscopy:

-

Aromatic Protons (Ar-H): Expected in the range of δ 7.2-8.0 ppm, showing complex splitting patterns characteristic of the naphthalene system.

-

Aliphatic Protons (CH, CH₂): The protons on the tetrahydro-aza-acenaphthene ring system (positions 2a, 4, and 5) are expected to appear in the δ 2.0-4.5 ppm range. The proton at the stereocenter (C2a-H) would likely be a multiplet.

-

Amide Proton (N-H): A broad singlet is anticipated in the δ 5.0-8.0 ppm range, with its exact chemical shift being highly dependent on solvent and concentration due to hydrogen bonding.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (C=O): A characteristic peak for the lactam carbonyl is expected in the downfield region of δ 170-180 ppm.

-

Aromatic Carbons: Multiple signals are expected between δ 120-145 ppm.

-

Aliphatic Carbons: Signals for the sp³-hybridized carbons (C2a, C4, C5) are predicted to be in the δ 20-60 ppm range.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A moderate to sharp absorption band around 3200-3400 cm⁻¹, characteristic of the secondary amide N-H bond.

-

C=O Stretch (Amide I band): A strong, sharp absorption band is predicted around 1650-1680 cm⁻¹. This is a hallmark feature of a six-membered lactam ring.

-

C-H Stretch (Aromatic/Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z = 185.

-

Key Fragmentation: A characteristic fragmentation pathway for lactams is the loss of carbon monoxide (CO), which would lead to a fragment ion at m/z = 157. Further fragmentation of the acenaphthene core would also be observed. The mass spectrum for the parent acenaphthenone shows a molecular ion at m/z=168 and a major fragment from the loss of CO at m/z=140[3].

-

Predicted Chemical Reactivity & Synthetic Utility

The reactivity of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one is governed by the lactam functionality and the aromatic ring system.

Reactivity of the Lactam Ring

The lactam contains an amide bond, which is generally stable but can undergo specific reactions under forcing conditions. Unlike the highly strained and reactive β-lactam ring system[4][5], the six-membered ring in this molecule is relatively strain-free, leading to more conventional amide reactivity.

-

Hydrolysis: The amide bond can be cleaved by hydrolysis under either strong acidic or basic conditions, which would open the lactam ring to form an amino acid derivative of acenaphthene.

-

Reduction: The carbonyl group of the lactam can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the lactam into a secondary amine, yielding the fully saturated 2a,3,4,5-tetrahydro-1H-3-aza-acenaphthylene.

-

N-Alkylation/N-Acylation: The nitrogen atom, after deprotonation with a suitable base (e.g., NaH), can act as a nucleophile. This allows for the introduction of various substituents onto the nitrogen atom, providing a handle for further molecular elaboration.

Caption: Predicted reaction pathways for the lactam moiety.

Reactivity of the Aromatic System

The acenaphthene core is an electron-rich aromatic system susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The fused lactam ring, with its electron-withdrawing carbonyl group, is expected to act as a deactivating group, directing incoming electrophiles to positions on the aromatic ring furthest from the electron-withdrawing influence.

Computational Approaches for Property Prediction

Given the absence of experimental data, computational chemistry serves as a powerful tool for obtaining more quantitative predictions.[6]

-

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to optimize the molecule's 3D geometry and predict a wide range of properties, including spectroscopic data (NMR, IR), bond energies, and electronic properties like the electrostatic potential surface.[7][8]

-

Quantitative Structure-Property Relationship (QSPR): QSPR models use statistical methods to correlate chemical structure with physicochemical properties.[9] Once trained on large datasets of known molecules, these models can rapidly predict properties like solubility, boiling point, and pKa for novel structures.[10][11] A variety of commercial and open-source software packages are available for these calculations.[12][13]

Conclusion

While awaiting experimental validation, this in-depth theoretical guide provides a robust, scientifically-grounded framework for understanding the physical and chemical properties of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one. The molecule is predicted to be a high-melting, polar solid with moderate solubility in organic solvents. Its chemical reactivity is expected to be dominated by standard lactam chemistry and electrophilic substitution on the aromatic core. The predictive insights and outlined experimental approaches presented herein offer a valuable starting point for any researcher or organization interested in exploring the synthesis and application of this novel heterocyclic compound.

References

-

Chemistry Learner. (n.d.). Acenaphthene Solubility, Facts, MSDS, Toxicity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6734, Acenaphthene. Retrieved from [Link]

- Jayasundera, S., Torrents, A., & Schmidt, W. J. (1998). Comment on “Noncovalent Interactions between Acenaphthenone and Dissolved Fulvic Acid As Determined by 13C NMR T1 Relaxation Measurements”. Environmental Science & Technology, 32(18), 2851-2852.

-

Wikipedia. (n.d.). Acenaphthene. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Acenaphthene (CAS 83-32-9). Retrieved from [Link]

-

Wikipedia. (n.d.). Acenaphthoquinone. Retrieved from [Link]

- Tooke, C. L., et al. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry, 10, 868832.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75229, 1-Acenaphthenone. Retrieved from [Link]

-

Page, M. I. (2015). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. ResearchGate. Retrieved from [Link]

- Sacco, M. D., et al. (2022). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Frontiers in Molecular Biosciences, 9, 1013132.

-

Chandler, D. L. (2024, January 14). New computational chemistry techniques accelerate the prediction of molecules and materials. MIT News. Retrieved from [Link]

- Knoll, C., et al. (2023). Synthesis of a 1-aza-2-phospha-acenaphthene complex profiting from coordination enabled chloromethane elimination. Dalton Transactions, 52(33), 11463-11467.

-

National Institute of Standards and Technology. (n.d.). Acenaphthene. In NIST Chemistry WebBook. Retrieved from [Link]

- Kim, C. K., et al. (2013). Prediction of Physicochemical Properties of Organic Molecules Using Semi-Empirical Methods. Bulletin of the Korean Chemical Society, 34(4), 1041-1044.

-

Knoll, C., et al. (2023). Synthesis of a 1-aza-2-phospha-acenaphthene complex profiting from coordination enabled chloromethane elimination. PMC. Retrieved from [Link]

-

Wikipedia. (n.d.). β-Lactam. Retrieved from [Link]

- Zhang, Y., et al. (2023). Evaluating Machine Learning Models for Molecular Property Prediction: Performance and Robustness on Out-of-Distribution Data.

- Lee, J. Y., et al. (2011). Prediction of physicochemical properties of organic molecules using van der Waals surface electrostatic potentials. Journal of the Korean Chemical Society, 55(2), 221-227.

- Zhang, L., et al. (2019). A computational toolbox for molecular property prediction based on quantum mechanics and quantitative structure-property relationship. Frontiers of Chemical Science and Engineering, 13(4), 788-801.

- Guesmi, N., et al. (2023). N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis. The Journal of Organic Chemistry, 88(20), 14389-14399.

-

Kise, N., et al. (2018). Synthesis of Indacenopicene Derivatives. KOPS - Institutional Repository of the University of Konstanz. Retrieved from [Link]

-

ResearchGate. (n.d.). Properties of beta-lactams giving various physiological effects. Retrieved from [Link]

- Micheli, A., et al. (2002). Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks. Journal of Chemical Information and Computer Sciences, 42(6), 1376-1386.

- El-Shafei, A. K., et al. (2003). Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones. Molecules, 8(11), 850-878.

- Fiuza, B., et al. (2024). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. Molecules, 29(2), 488.

- Rizzi, A., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(19), 11834-11871.

- Reddy, D. N., et al. (2023). Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. RSC Medicinal Chemistry, 14(6), 1121-1130.

- Li, J., et al. (2012). Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents. Molecules, 17(2), 2098-2108.

- Zhang, S., et al. (2022). A Universal Framework for General Prediction of Physicochemical Properties: The Natural Growth Model. International Journal of Molecular Sciences, 23(21), 12948.

-

Guesmi, N., et al. (2023). N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis. CNR-IRIS. Retrieved from [Link]

-

Cambridge MedChem Consulting. (2022, December 8). Computational Chemistry Tools. Retrieved from [Link]

Sources

- 1. Acenaphthene | C12H10 | CID 6734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acenaphthene - Wikipedia [en.wikipedia.org]

- 3. 1-Acenaphthenone(2235-15-6) MS spectrum [chemicalbook.com]

- 4. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New computational chemistry techniques accelerate the prediction of molecules and materials | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 7. researchgate.net [researchgate.net]

- 8. Prediction of physicochemical properties of organic molecules using van der Waals surface electrostatic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. math.unipd.it [math.unipd.it]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A Universal Framework for General Prediction of Physicochemical Properties: The Natural Growth Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A computational toolbox for molecular property prediction based on quantum mechanics and quantitative structure-property relationship [journal.hep.com.cn]

- 13. Computation Chemistry Tools | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

Abstract

This technical guide provides a comprehensive overview of 2-((3-Aminopropyl)amino)ethanol (CAS No: 4461-39-6), a versatile amino alcohol, and its key derivatives. Initially shrouded in ambiguity due to the obscure CAS number 63328-18-7, our investigation clarifies the identity and focuses on this core compound and its N-alkylated analogs. This document delves into the chemical properties, synthesis methodologies, and significant biological activities of these compounds, with a particular focus on their roles as enzyme inhibitors and as precursors in pharmaceutical synthesis. We present detailed experimental protocols, mechanistic insights, and a forward-looking perspective on their potential applications in drug discovery and development for researchers, scientists, and drug development professionals.

Introduction: From Obscurity to a Molecule of Interest

The initial query centered on the compound associated with CAS number 63328-18-7. However, extensive database searches revealed this CAS number to be poorly documented, likely representing a transient intermediate or an error in notation. The preponderance of related chemical literature and supplier catalogs pointed towards a family of structurally related and commercially available compounds, with 2-((3-Aminopropyl)amino)ethanol (CAS: 4461-39-6) as the central entity. This guide, therefore, pivots to an in-depth analysis of this compound and its significant derivatives, providing clarity and a solid foundation for future research.

2-((3-Aminopropyl)amino)ethanol, also known as N-(2-Hydroxyethyl)-1,3-propanediamine, is a bifunctional molecule possessing both primary and secondary amine groups, along with a primary alcohol. This unique combination of functional groups imparts distinct chemical reactivity and potential for diverse biological interactions. This guide will explore its known biological targets, its role as a synthetic building block, and the activities of its N-methyl and N-ethyl derivatives.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties is paramount for the handling, formulation, and interpretation of biological data for 2-((3-Aminopropyl)amino)ethanol and its derivatives.

| Property | 2-((3-Aminopropyl)amino)ethanol | 2-((3-Aminopropyl)methylamino)ethanol | 2-((3-Aminopropyl)ethylamino)ethanol |

| CAS Number | 4461-39-6[1][2] | 41999-70-6[3][4][5][6][7] | 14435-53-1 |

| Molecular Formula | C5H14N2O[1][2] | C6H16N2O[3][6] | C7H18N2O |

| Molecular Weight | 118.18 g/mol [2] | 132.21 g/mol [3][4] | 146.24 g/mol |

| Appearance | Colorless to light yellow liquid[1] | Colorless to light yellow liquid[3] | Not specified |

| Boiling Point | 250-252 °C[2] | ~229 °C[3] | Not specified |

| Density | 1.007 g/mL at 20 °C[2] | ~0.971 g/cm³[3] | Not specified |

| Flash Point | 147 °C[1][2] | ~92 °C[3] | Not applicable |

| Refractive Index | n20/D 1.486[2] | ~1.4781[3] | Not specified |

| Synonyms | N-(2-Hydroxyethyl)-1,3-propanediamine[1] | N-(3-Aminopropyl)-N-methylethanolamine[6] | N/A |

Synthesis and Derivatization Strategies

The synthesis of 2-((3-Aminopropyl)amino)ethanol and its derivatives is crucial for their application in research and development.

Synthesis of the Core Scaffold: 2-((3-Aminopropyl)amino)ethanol

While specific, detailed protocols for the direct synthesis of 2-((3-Aminopropyl)amino)ethanol are not abundant in the readily available literature, its structure suggests a straightforward synthesis via the reaction of 3-aminopropanol with aziridine or, more commonly, through the reductive amination of a suitable precursor. A general and robust method involves the reaction of monoethanolamine with acrylonitrile followed by reduction.

Conceptual Synthesis Workflow:

Caption: Conceptual two-step synthesis of 2-((3-Aminopropyl)amino)ethanol.

Synthesis of N-Methylated Derivatives

The N-methylated derivative, 2-((3-Aminopropyl)methylamino)ethanol, is a key intermediate in the synthesis of the atypical antidepressant, Mirtazapine.[3] Its synthesis follows a similar path, starting with N-methylethanolamine.[8]

Detailed Protocol: Synthesis of 2-((3-Aminopropyl)methylamino)ethanol [3]

-

Cyanoethylation of N-methylethanolamine: N-methylethanolamine is reacted with acrylonitrile in a Michael addition reaction. This step is typically carried out in the absence of a solvent or in a polar solvent and can be catalyzed by a base.

-

Reduction of the Nitrile: The resulting 3-((2-hydroxyethyl)(methyl)amino)propanenitrile is then reduced to the primary amine. This can be achieved through catalytic hydrogenation (e.g., using Raney nickel or a palladium catalyst under hydrogen pressure) or with a chemical reducing agent like lithium aluminum hydride (LiAlH4) in a suitable solvent such as tetrahydrofuran (THF).

-

Purification: The final product is purified by vacuum distillation to yield a colorless to light yellow liquid.

Application in Heterocyclic Synthesis: The Mirtazapine Core

A significant application of 2-((3-Aminopropyl)methylamino)ethanol is its intramolecular cyclization to form 1-(2-hydroxyethyl)-4-methylpiperazine, a precursor to the piperazine core of Mirtazapine.

Experimental Protocol: Intramolecular Cyclization

-

Reaction Setup: Dissolve 2-((3-Aminopropyl)methylamino)ethanol in a high-boiling solvent such as toluene.

-

Dehydration: Slowly add concentrated sulfuric acid at a controlled temperature. The sulfuric acid acts as a catalyst for the intramolecular dehydration/cyclization.

-

Reflux: Heat the reaction mixture to reflux for several hours.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture and neutralize it with a sodium hydroxide solution.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent like toluene. The combined organic layers are then dried and the solvent is removed to yield the crude product, which can be further purified by distillation or chromatography.

Caption: Synthetic pathway from 2-((3-Aminopropyl)methylamino)ethanol to Mirtazapine.

Biological Activities and Mechanisms of Action

The biological activities of 2-((3-Aminopropyl)amino)ethanol and its derivatives are of significant interest, particularly their interactions with key enzymes in metabolic and neurological pathways.

Inhibition of Glycogen Debranching Enzyme (GDE)

A notable biological activity of 2-((3-Aminopropyl)amino)ethanol is its role as an inhibitor of the mammalian glycogen debranching enzyme (GDE).[2] GDE is a bifunctional enzyme with both 4-alpha-glucanotransferase and amylo-alpha-1,6-glucosidase activities, essential for the breakdown of glycogen.[9][10] Inhibition of this enzyme can have significant effects on glycogen metabolism.

Mechanism of GDE Action and Potential Inhibition:

Glycogen phosphorylase shortens the outer branches of glycogen until it reaches four glucose residues from an α-1,6 branch point. GDE then acts in two steps:

-

Transferase Activity: The 4-alpha-glucanotransferase component transfers a block of three glucose residues from the branch to the non-reducing end of a nearby chain.

-

Glucosidase Activity: The amylo-alpha-1,6-glucosidase component hydrolyzes the remaining single glucose residue at the α-1,6 branch point, releasing free glucose.[9][11]

While the precise mechanism of inhibition by 2-((3-Aminopropyl)amino)ethanol is not fully elucidated in the available literature, polyamines are known to interact with negatively charged macromolecules like enzymes. It is plausible that the protonated amine groups of the inhibitor interact with anionic residues in the active site or allosteric sites of GDE, thereby disrupting substrate binding or catalysis.

Experimental Protocol: Glycogen Debranching Enzyme Activity Assay

A continuous coupled spectrophotometric assay can be employed to measure GDE activity.[12][13]

-

Assay Mixture Preparation: Prepare a reaction mixture containing a suitable buffer, a reducing end-specific α-glucosidase, a substrate such as maltodextrin-branched β-cyclodextrin, and a glucose oxidase/peroxidase (GOPOD) system.[12]

-

Reaction Initiation: Add the glycogen debranching enzyme to the assay mixture to initiate the reaction.

-

Detection: GDE action releases maltodextrins, which are then hydrolyzed by the α-glucosidase to glucose. The GOPOD system detects the generated glucose, leading to a colorimetric change that can be monitored spectrophotometrically at 510 nm.[12]

-

Kinetic Analysis: The rate of absorbance change is proportional to the GDE activity. Kinetic parameters such as Km and kcat can be determined by varying the substrate concentration.[12]

Caption: Workflow for a coupled spectrophotometric assay of GDE activity.

Relationship to the Cytoprotective Agent Amifostine (WR-2721)

2-((3-Aminopropyl)amino)ethanol is described as the hydroxy analog of WR-1065.[14] WR-1065 is the active metabolite of the cytoprotective drug amifostine (WR-2721), which is used to protect normal tissues from the toxic effects of chemotherapy and radiation.[14][15][16][17]

WR-1065 exerts its effects through various mechanisms, including scavenging free radicals, protecting DNA, and modulating cell cycle progression.[15][17][18] The structural similarity between 2-((3-Aminopropyl)amino)ethanol and WR-1065 suggests that the former may also possess cytoprotective or other related biological activities. The replacement of the thiol group in WR-1065 with a hydroxyl group in 2-((3-Aminopropyl)amino)ethanol would likely reduce its radical scavenging ability but may confer other pharmacological properties. Further research is warranted to explore this potential.

Potential Interaction with Cholinesterases

The use of 2-((3-Aminopropyl)amino)ethanol as a nucleophilic tag for the detection of human butyrylcholinesterase (BuChE) adducts suggests a potential for this compound and its derivatives to interact with the active site of cholinesterases.[19] BuChE is a target for the treatment of Alzheimer's disease, as its inhibition can increase acetylcholine levels in the brain.[19][20][21] Chiral β-amino alcohols have been shown to exhibit inhibitory activity against both acetylcholinesterase (AChE) and BuChE.[22]

This opens up an avenue for designing and synthesizing novel cholinesterase inhibitors based on the 2-((3-Aminopropyl)amino)ethanol scaffold.

Analytical Methodologies

The accurate quantification and characterization of 2-((3-Aminopropyl)amino)ethanol and its derivatives in various matrices are essential for both synthetic chemistry and biological studies.

Chromatographic and Spectroscopic Analysis